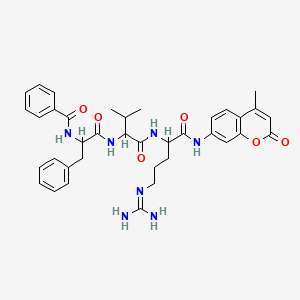

Bz-Phe-Val-Arg-AMC hydrochloride salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

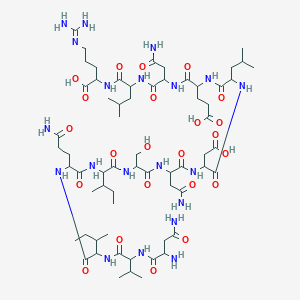

Benzoyl-L-phenylalanyl-L-valyl-L-arginyl-7-amino-4-methylcoumarin-Hydrochlorid ist ein synthetisches Substrat, das zur Messung der proteolytischen Aktivität verwendet wird. Es wird durch Serinproteasen wie Trypsin und Chymotrypsin hydrolysiert, wobei die Geschwindigkeit proportional zur Konzentration des Enzyms ist .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Benzoyl-L-phenylalanyl-L-valyl-L-arginyl-7-amino-4-methylcoumarin-Hydrochlorid wird durch eine Reihe von Peptidkupplungsreaktionen synthetisiert. Das Endprodukt wird dann in seine Hydrochloridsalzform umgewandelt .

Industrielle Produktionsmethoden

Die industrielle Produktion von Benzoyl-L-phenylalanyl-L-valyl-L-arginyl-7-amino-4-methylcoumarin-Hydrochlorid erfolgt in der Regel mit automatisierten Peptidsynthesizern, die eine präzise Steuerung der Reaktionsbedingungen und eine effiziente Produktion der Verbindung ermöglichen. Die Verwendung von hochreinen Reagenzien und Lösungsmitteln gewährleistet die Konsistenz und Qualität des Endprodukts .

Chemische Reaktionsanalyse

Reaktionstypen

Benzoyl-L-phenylalanyl-L-valyl-L-arginyl-7-amino-4-methylcoumarin-Hydrochlorid unterliegt Hydrolysereaktionen, wenn es Serinproteasen ausgesetzt wird. Diese Reaktion führt zur Spaltung der Peptidbindung und Freisetzung der AMC-Gruppe .

Häufige Reagenzien und Bedingungen

Die Hydrolysereaktion wird üblicherweise in gepufferten wässrigen Lösungen bei physiologischem pH-Wert durchgeführt. Enzyme wie Trypsin und Chymotrypsin werden als Katalysatoren verwendet, um die Reaktion zu erleichtern .

Hauptprodukte, die gebildet werden

Das Hauptprodukt, das durch die Hydrolyse von Benzoyl-L-phenylalanyl-L-valyl-L-arginyl-7-amino-4-methylcoumarin-Hydrochlorid gebildet wird, ist die freie AMC-Gruppe, die mit Hilfe der Ultraviolett-Spektrophotometrie detektiert und quantifiziert werden kann .

Wissenschaftliche Forschungsanwendungen

Benzoyl-L-phenylalanyl-L-valyl-L-arginyl-7-amino-4-methylcoumarin-Hydrochlorid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

Benzoyl-L-phenylalanyl-L-valyl-L-arginyl-7-amino-4-methylcoumarin-Hydrochlorid entfaltet seine Wirkung durch Hydrolyse durch Serinproteasen. Das Enzym bindet an das Substrat und spaltet die Peptidbindung, wodurch die AMC-Gruppe freigesetzt wird. Diese Reaktion ist proportional zur Konzentration des Enzyms, wodurch die Messung der proteolytischen Aktivität ermöglicht wird .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Bz-Phe-Val-Arg-AMC hydrochloride salt is synthesized through a series of peptide coupling reactionsThe final product is then converted to its hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound typically involves automated peptide synthesizers, which allow for precise control over reaction conditions and efficient production of the compound. The use of high-purity reagents and solvents ensures the consistency and quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Bz-Phe-Val-Arg-AMC hydrochloride salt undergoes hydrolysis reactions when exposed to serine proteases. This reaction results in the cleavage of the peptide bond, releasing the AMC group .

Common Reagents and Conditions

The hydrolysis reaction is commonly carried out in buffered aqueous solutions at physiological pH. Enzymes such as trypsin and chymotrypsin are used as catalysts to facilitate the reaction .

Major Products Formed

The primary product formed from the hydrolysis of this compound is the free AMC group, which can be detected and quantified using ultraviolet spectrophotometry .

Wissenschaftliche Forschungsanwendungen

Bz-Phe-Val-Arg-AMC hydrochloride salt has a wide range of applications in scientific research:

Wirkmechanismus

Bz-Phe-Val-Arg-AMC hydrochloride salt exerts its effects through hydrolysis by serine proteases. The enzyme binds to the substrate and cleaves the peptide bond, releasing the AMC group. This reaction is proportional to the enzyme’s concentration, allowing for the measurement of proteolytic activity .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

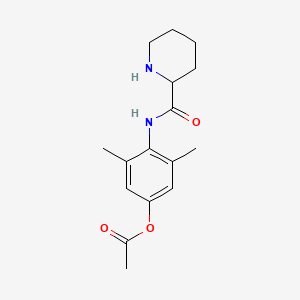

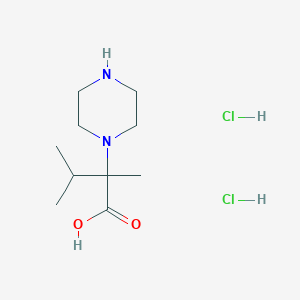

Benzoyl-L-phenylalanyl-L-valyl-L-arginyl-p-Nitroanilid: Ein weiteres synthetisches Substrat, das zur Messung der proteolytischen Aktivität verwendet wird, jedoch statt AMC p-Nitroanilin (pNA) freisetzt.

Succinyl-L-alanyl-L-alanyl-L-prolyl-L-phenylalanyl-7-amino-4-methylcoumarin: Ein fluorogenes Substrat, das zur Messung der Chymotrypsinaktivität verwendet wird.

Benzyloxycarbonyl-Glycyl-Glycyl-L-arginyl-7-amino-4-methylcoumarin: Ein Substrat, das zur Messung der Aktivität von Trypsin-ähnlichen Proteasen verwendet wird.

Einzigartigkeit

Benzoyl-L-phenylalanyl-L-valyl-L-arginyl-7-amino-4-methylcoumarin-Hydrochlorid ist aufgrund seiner hohen Sensitivität und Spezifität für Serinproteasen einzigartig. Die Freisetzung der AMC-Gruppe liefert ein starkes Fluoreszenzsignal, wodurch es sich ideal für quantitative Assays eignet .

Eigenschaften

IUPAC Name |

N-[1-[[1-[[5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H43N7O6/c1-22(2)32(44-35(48)29(20-24-11-6-4-7-12-24)43-33(46)25-13-8-5-9-14-25)36(49)42-28(15-10-18-40-37(38)39)34(47)41-26-16-17-27-23(3)19-31(45)50-30(27)21-26/h4-9,11-14,16-17,19,21-22,28-29,32H,10,15,18,20H2,1-3H3,(H,41,47)(H,42,49)(H,43,46)(H,44,48)(H4,38,39,40) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBDRNGBZKAOZHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H43N7O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

681.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1-Methyl-1H-pyrrol-2-yl)methyl][2-(thiophen-2-yl)ethyl]amine](/img/structure/B12106868.png)

![benzyl N-[(1R,2S)-1-hydroxy-1-[(2S)-2-methyloxiran-2-yl]-3-phenylpropan-2-yl]carbamate](/img/structure/B12106901.png)